molecular formula C15H12O4 B3032106 5,7-Dihydroxy-4-phenyl-2-chromanone CAS No. 108013-15-6

5,7-Dihydroxy-4-phenyl-2-chromanone

Cat. No. B3032106
CAS RN: 108013-15-6
M. Wt: 256.25 g/mol
InChI Key: RRWANTVEMKYDHW-UHFFFAOYSA-N
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Description

The compound 5,7-Dihydroxy-4-phenyl-2-chromanone is not directly mentioned in the provided papers. However, the synthesis of a structurally related compound, 7,8-dihydroxy-5-hydroxymethyl-2-phenyl-chroman-4-one, has been described. This compound is the aglycon part of a new-type glucoside, actinoflavoside, and its synthesis was achieved through regioselective oxidation . Although the exact compound of interest is not discussed, the methods and structural considerations from the synthesis of the related compound may provide insights into the chemical behavior and properties of this compound.

Synthesis Analysis

The synthesis of the related compound

Mechanism of Action

Target of Action

5,7-Dihydroxy-4-phenyl-2-chromanone, a derivative of chromanone, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Chromone derivatives possess a spectrum of biological activities . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .

Mode of Action

The compound’s interaction with its targets results in a broad variety of remarkable biological and pharmaceutical activities . For instance, derivatives bearing electron-withdrawing groups at positions #5, #6, and #7 of the chromone scaffold showed better activity .

Biochemical Pathways

Chromanone derivatives show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .

Result of Action

The molecular and cellular effects of the compound’s action are diverse due to the wide range of biological activities exhibited by chromanone derivatives . For instance, they have shown promising anticancer and antiviral potential . Anti-inflammatory, antiallergenic, and antiulcer are other properties displayed by chromanone-derived molecules .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds could pave the way for the synthesis of new anti-inflammatory drugs via inhibition of cyclooxygenase 2 (COX-2) .

properties

IUPAC Name

5,7-dihydroxy-4-phenyl-3,4-dihydrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-7,11,16-17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWANTVEMKYDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=C(C=C2OC1=O)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396459
Record name 5,7-dihydroxy-4-phenyl-2-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108013-15-6
Record name 5,7-dihydroxy-4-phenyl-2-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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